DNMT3B Inhibition – Sub‑Micromolar IC₅₀ versus Des‑Fluoro Analog
The compound inhibits human recombinant DNMT3B with an IC₅₀ of 900 nM in a hairpin‑oligonucleotide‑based fluorescence assay. By contrast, the corresponding des‑fluoro analog (3‑methoxy‑N‑((1‑(pyridin‑3‑ylsulfonyl)piperidin‑4‑yl)methyl)benzamide) was tested in the same assay and yielded an IC₅₀ of 2.1 μM, indicating that the 3‑fluoro substitution enhances potency by approximately 2.3‑fold [REFS‑1]. The data were extracted from the BindingDB repository and have been curated under CHEMBL1564869.
| Evidence Dimension | DNMT3B enzymatic IC₅₀ (in vitro) |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | Des‑fluoro analog (3‑methoxy‑N‑((1‑(pyridin‑3‑ylsulfonyl)piperidin‑4‑yl)methyl)benzamide): IC₅₀ = 2.1 μM |
| Quantified Difference | ~2.3‑fold improvement in potency |
| Conditions | Human recombinant DNMT3B expressed in baculovirus‑infected insect cells; internally quenched hairpin oligonucleotide substrate; fluorescence readout. |
Why This Matters
For a procurement decision in an epigenetic probe project, this 2.3‑fold potency difference can influence hit‑to‑lead chemistry and may reduce the compound quantity required per assay.
- [1] BindingDB entry BDBM50389497; CHEMBL1564869 – DNMT3B IC₅₀ values. View Source
